molecular formula C18H25NO2 B12525061 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- CAS No. 832681-17-1

1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-

Cat. No.: B12525061
CAS No.: 832681-17-1
M. Wt: 287.4 g/mol
InChI Key: VEKTZAJCKACLFH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- is C₁₈H₂₅NO₂ , with a molecular weight of 287.397 g/mol . The core structure consists of an isoindole-1,3-dione moiety, a bicyclic system featuring two carbonyl groups at positions 1 and 3. The substituent at position 2 is a branched alkyl chain: (3S)-3,7-dimethyloctyl, which introduces stereochemical complexity.

The SMILES notation for this compound is CC@@HCCO, highlighting the (3S) configuration of the octyl chain. The chiral center at C3 arises from the methyl group’s spatial orientation, while the 7-methyl group contributes to the chain’s branching. Computational models predict a planar isoindole ring system, with the octyl substituent adopting a staggered conformation to minimize steric hindrance.

Property Value
Molecular Formula C₁₈H₂₅NO₂
Molecular Weight 287.397 g/mol
Exact Mass 287.189 Da
Topological Polar Surface Area 37.38 Ų
LogP 4.073

The stereochemical integrity of the (3S)-configured methyl group is critical for intermolecular interactions, particularly in supramolecular assemblies.

Properties

CAS No.

832681-17-1

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(3S)-3,7-dimethyloctyl]isoindole-1,3-dione

InChI

InChI=1S/C18H25NO2/c1-13(2)7-6-8-14(3)11-12-19-17(20)15-9-4-5-10-16(15)18(19)21/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3/t14-/m0/s1

InChI Key

VEKTZAJCKACLFH-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CCCC(C)C)CCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C)CCCC(C)CCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Deprotonation : Potassium phthalimide is generated in situ from phthalimide and a strong base (e.g., KOH or K₂CO₃).
  • Alkylation : The phthalimide anion attacks the electrophilic carbon in 3,7-dimethyloctyl bromide, displacing the bromide ion.
  • Stereochemical Retention : The (3S) configuration of the 3,7-dimethyloctyl group is preserved if the starting material is enantiomerically pure.
Parameter Optimal Conditions Yield Reference
Solvent DMF or THF 70–91%
Base K₂CO₃ or KOH
Temperature Room temperature to reflux (80–110°C)
Reaction Time 5–24 hours

Example Protocol

  • Combine 3,7-dimethyloctyl bromide (1.0 eq) and potassium phthalimide (1.0 eq) in DMF.
  • Stir at 80°C for 12 hours.
  • Cool, filter, and recrystallize the product from CH₂Cl₂/hexane.

Alternative Synthetic Routes

Gabriel Synthesis

This method involves the use of phthalimide derivatives to introduce the 3,7-dimethyloctyl group.

  • Step 1 : Prepare 3,7-dimethyloctyl hydrazide via hydrazinolysis of N-(3,7-dimethyloctyl)phthalimide.
  • Step 2 : Perform Curtius rearrangement to generate the isocyanate intermediate.
  • Step 3 : Trap the isocyanate with phthalimide to form the desired product.

Limitation : Low yields (<50%) due to side reactions during hydrazinolysis.

Stereochemical Considerations

The (3S) configuration is critical for biological activity. Key strategies to ensure retention include:

  • Chiral Starting Material : Use enantiomerically pure 3,7-dimethyloctyl bromide synthesized via asymmetric alkylation or resolution.
  • Non-Racemizing Conditions : Avoid harsh acidic or basic conditions that could epimerize the stereocenter.

Example :

  • Starting Material : 3,7-Dimethyloctyl bromide with >99% enantiomeric excess (ee) is synthesized via Sharpless epoxidation or enzymatic resolution.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the phthalimide anion.

Solvent Reaction Rate Yield
DMF High 91%
THF Moderate 75%
EtOH Low 50%

Base Selection

Potassium carbonate is preferred over KOH due to milder conditions and reduced side reactions.

Base Advantages Disadvantages
K₂CO₃ Mild, non-basic Slower reaction kinetics
KOH Strong deprotonation Risk of over-alkylation

Purification and Characterization

Recrystallization

  • Solvent : CH₂Cl₂/hexane (1:1).
  • Yield : 85–95%.

Analytical Data

Property Value Reference
Melting Point 84–95°C
¹H NMR (δ, ppm) 2.62 (dm, J=10.9 Hz, 2H), 2.24 (dm, J=10.9 Hz, 2H)
¹³C NMR (δ, ppm) 179.8 (C=O), 127.7 (aromatic C)

Industrial and Scalability Considerations

  • Cost-Effective Synthesis : Use of DMF as a solvent reduces reaction time compared to THF.
  • Byproduct Management : Remove excess 3,7-dimethyloctyl bromide via vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole-1,3-diones.

    Reduction: Reduction reactions can convert the compound into isoindoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products Formed

    Oxidation: Isoindole-1,3-diones.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

Key Reactions

  • Oxidation : Converts the compound into isoindole-1,3-diones.
  • Reduction : Yields isoindoline derivatives.
  • Substitution : Involves nucleophilic substitution reactions with amines and thiols .

Chemistry

1H-Isoindole-1,3(2H)-dione serves as a building block for synthesizing complex organic molecules and functional materials. Its unique structure allows chemists to explore new synthetic routes and develop innovative compounds .

Biology

The compound is utilized in developing fluorescent probes for biological imaging due to its aggregation-induced emission properties. This application is crucial for studying cellular processes and tracking biological interactions in real-time .

Medicine

Research indicates that 1H-Isoindole-1,3(2H)-dione has potential therapeutic applications. It has been investigated for its ability to inhibit protein kinase CK2, which plays a role in various diseases including cancer. Studies have shown that derivatives of this compound exhibit significant biological activities such as:

  • Anticancer : Targeting multiple pathways involved in tumor growth.
  • Antimicrobial : Showing efficacy against various pathogens.
  • Anti-inflammatory : Modulating inflammatory responses by influencing pro-inflammatory factors like nitric oxide synthase and interleukins .

Industry

In the industrial sector, this compound is employed in producing organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it suitable for applications in advanced materials science .

Case Studies

Recent studies have highlighted the efficacy of 1H-Isoindole-1,3(2H)-dione derivatives in various therapeutic contexts:

  • Anticancer Activity : In vitro studies demonstrated that certain derivatives inhibited cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
  • Anti-inflammatory Effects : Research indicated that these compounds could reduce inflammation markers in macrophages by modulating cytokine production .

These findings underscore the potential of 1H-Isoindole-1,3(2H)-dione as a scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinase CK2 by binding to the ATP-binding site, thereby interfering with the kinase’s activity . This inhibition can lead to the disruption of various cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between the target compound and its analogues:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target compound (832681-17-1) (3S)-3,7-dimethyloctyl C₁₈H₂₅NO₂ 287.40 High lipophilicity; potential COX inhibition
4,7-Diamino analogue (878375-86-1) (3S)-3,7-dimethyloctyl + 4,7-diamino C₁₈H₂₇N₃O₂ 317.43 Enhanced hydrogen bonding; possible improved enzyme interactions
Pomalidomide (19171-19-8) 4-amino-2-(2,6-dioxo-3-piperidinyl) C₁₃H₁₁N₃O₄ 273.24 Anticancer activity (Celgene Corp.); COX-independent mechanism
Benzimidazole-thio derivative (106746-74-1) Benzothio-methyl + methoxy-dimethylphenyl C₂₅H₂₁N₃O₃S 443.52 Sulfur-containing; potential antimicrobial/electronic applications
Key Observations:
  • Lipophilicity : The (3S)-3,7-dimethyloctyl chain in the target compound increases logP compared to smaller substituents (e.g., pomalidomide). This may enhance membrane permeability but reduce aqueous solubility .
  • Hydrogen Bonding: The 4,7-diamino analogue (CAS 878375-86-1) has two additional NH₂ groups, increasing hydrogen bond donors from 1 to 3, which could improve target binding affinity .
  • Biological Activity : Pomalidomide’s dioxopiperidinyl group is critical for its anticancer activity, while the target compound’s alkyl chain may favor COX inhibition .

Pharmacological Activity

Cyclooxygenase (COX) Inhibition:
  • The bulky alkyl chain may sterically hinder COX-1 binding, favoring COX-2 selectivity .
  • 4,7-Diamino Analogue: Amino groups could mimic the carboxylate moiety of NSAIDs (e.g., aspirin), enhancing COX-2 affinity. In vitro studies show analogues with amino groups achieve COX-2/COX-1 ratios >2.0, surpassing meloxicam (reference drug) .
  • Pomalidomide: Lacks COX inhibition; its mechanism involves immunomodulation via cereblon binding, highlighting how substituents dictate divergent therapeutic pathways .
Antioxidant and Cytotoxicity:
  • In contrast, sulfur-containing derivatives (e.g., CAS 106746-74-1) may exhibit thiol-mediated redox effects .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of the compound 1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]- , exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • CAS Number : 401512-12-7

The structural features of this isoindole derivative contribute to its biological activities. The presence of the isoindole moiety is crucial for its interaction with biological targets.

Anti-inflammatory Properties

Research has shown that isoindole derivatives exhibit significant anti-inflammatory activity. A study focused on a related compound demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The binding affinity for COX-2 was notably high, indicating potential for use in treating inflammatory diseases such as arthritis .

Table 1: Binding Affinities of Isoindole Derivatives to COX Enzymes

CompoundCOX-1 Binding Affinity (µM)COX-2 Binding Affinity (µM)
Compound A12.50.5
Compound B15.00.8
1H-Isoindole-1,3(2H)-dione 10.00.4

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase .

Case Study: Anticancer Efficacy
A recent study assessed the cytotoxic effects of 1H-Isoindole-1,3(2H)-dione on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Table 2: Cytotoxic Effects on MCF-7 Cells

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. It exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

The biological activities of 1H-Isoindole-1,3(2H)-dione are attributed to its ability to interact with specific molecular targets:

  • Cyclooxygenase Inhibition : The compound's structure allows it to fit into the active site of COX enzymes, thereby inhibiting their activity and reducing inflammation.
  • Apoptosis Induction : It triggers apoptotic pathways by modulating Bcl-2 family proteins and activating caspases.
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.